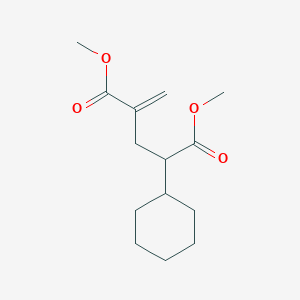![molecular formula C7H12F2O4 B14245003 acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol CAS No. 214288-28-5](/img/structure/B14245003.png)
acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol is a complex organic compound featuring a cyclopropyl ring substituted with difluoromethyl and hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol typically involves multiple steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction using reagents such as difluoromethyl iodide in the presence of a base.
Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Acetylation: Finally, the acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of acetic acid;[(1S,3S)-2,2-difluoro-3-(carboxymethyl)cyclopropyl]methanol.
Reduction: Formation of acetic acid;[(1S,3S)-2,2-difluoro-3-(methyl)cyclopropyl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique structural features.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Biochemical Probes: Can be used as a probe to study biochemical pathways involving cyclopropyl-containing compounds.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Therapeutic Agents: May have therapeutic properties that can be explored for treating various diseases.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Chemical Manufacturing: Can be used as a building block in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The difluoromethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopropyl ring provides rigidity and specificity to these interactions, enhancing the compound’s effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]ethanol
- Acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]propane
Uniqueness
- Structural Features : The combination of a cyclopropyl ring with difluoromethyl and hydroxymethyl groups is unique, providing specific chemical and biological properties.
- Reactivity : The presence of both difluoromethyl and hydroxymethyl groups allows for diverse chemical reactions, making it a versatile compound in synthesis and applications.
Propiedades
Número CAS |
214288-28-5 |
|---|---|
Fórmula molecular |
C7H12F2O4 |
Peso molecular |
198.16 g/mol |
Nombre IUPAC |
acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H8F2O2.C2H4O2/c6-5(7)3(1-8)4(5)2-9;1-2(3)4/h3-4,8-9H,1-2H2;1H3,(H,3,4)/t3-,4-;/m1./s1 |
Clave InChI |
ACWTYZLBFSBMCN-VKKIDBQXSA-N |
SMILES isomérico |
CC(=O)O.C([C@@H]1[C@H](C1(F)F)CO)O |
SMILES canónico |
CC(=O)O.C(C1C(C1(F)F)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)


![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
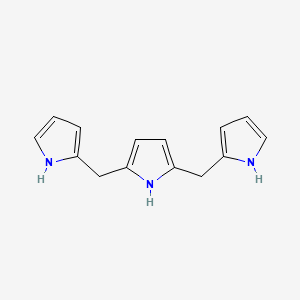
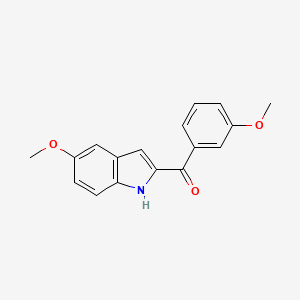
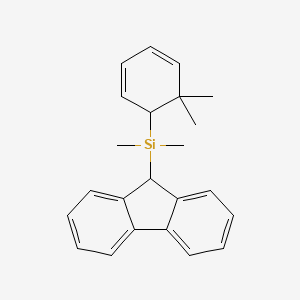
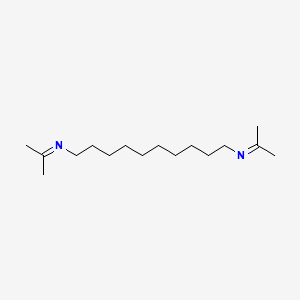
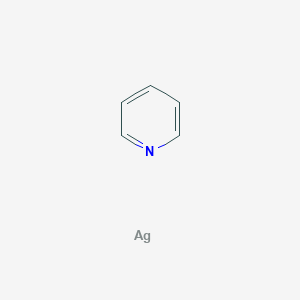
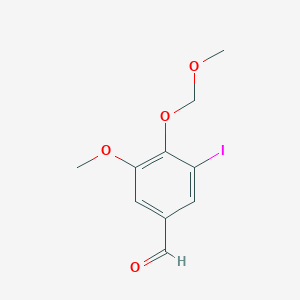
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)
